molecular formula C22H16Cl2N4O2S B15054678 N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15054678
M. Wt: 471.4 g/mol
InChI Key: XOBUWAKPYFFYLF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a hydroxyphenyl group, and a dichlorophenyl group, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The hydroxyphenyl and dichlorophenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the thioacetamide linkage, which can be achieved through a reaction between a thiol and an acyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and hydroxyphenyl group are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(3,4-Dichlorophenyl)-2-((5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-(3,4-Dichlorophenyl)-2-((5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the presence of both hydroxyphenyl and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16Cl2N4O2S/c23-18-11-8-15(12-19(18)24)25-20(30)13-31-22-27-26-21(14-6-9-17(29)10-7-14)28(22)16-4-2-1-3-5-16/h1-12,29H,13H2,(H,25,30)

InChI Key

XOBUWAKPYFFYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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